molecular formula C24H24N2O2 B11596639 1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)-

1H-Benzoimidazole, 2-phenoxymethyl-1-(4-propoxybenzyl)-

Cat. No.: B11596639
M. Wt: 372.5 g/mol
InChI Key: JBQPOQYSDNXBQY-UHFFFAOYSA-N
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Description

2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines phenoxy, propoxy, and benzodiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of potassium para-cresolate with phtalide to form 2-(4-methyl-phenoxymethyl)benzoic acid. This intermediate is then converted to its acid chloride form, which is subsequently reacted with ammonium thiocyanate to produce 2-(4-methyl-phenoxymethyl)benzoyl isothiocyanate. Finally, this compound is treated with primary aromatic amines to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PHENOXYMETHYL)-1-[(4-PROPOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of phenoxy, propoxy, and benzodiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(phenoxymethyl)-1-[(4-propoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H24N2O2/c1-2-16-27-21-14-12-19(13-15-21)17-26-23-11-7-6-10-22(23)25-24(26)18-28-20-8-4-3-5-9-20/h3-15H,2,16-18H2,1H3

InChI Key

JBQPOQYSDNXBQY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4

Origin of Product

United States

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